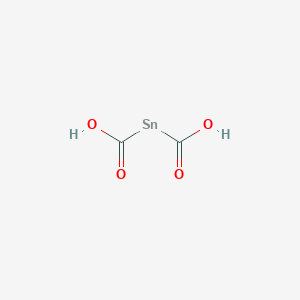
Dicarboxytin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicarboxytin is a chemical compound characterized by the presence of two carboxyl groups attached to a tin atom
准备方法
Synthetic Routes and Reaction Conditions
Dicarboxytin can be synthesized through various methods, including the reaction of tin salts with carboxylic acids. One common method involves the reaction of tin(IV) chloride with carboxylic acids under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the this compound compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using tin salts and carboxylic acids. The process may include steps such as purification and crystallization to obtain the desired compound in high purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Dicarboxytin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of tin.
Substitution: this compound can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学研究应用
Dicarboxytin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable in the development of new chemical reactions and materials.
Biology: this compound compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and therapeutic applications.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
作用机制
The mechanism of action of dicarboxytin involves its interaction with molecular targets and pathways. In biological systems, this compound can bind to proteins and enzymes, affecting their function and activity. The carboxyl groups play a crucial role in these interactions, facilitating binding and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Monocarboxytin: Contains only one carboxyl group attached to tin.
Tricarboxytin: Contains three carboxyl groups attached to tin.
Organotin Compounds: A broad class of compounds with organic groups attached to tin.
Uniqueness of Dicarboxytin
This compound is unique due to the presence of two carboxyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical reactions and applications compared to monocarboxytin and tricarboxytin. The balance between stability and reactivity makes this compound particularly valuable in both research and industrial contexts.
属性
分子式 |
C2H2O4Sn |
|---|---|
分子量 |
208.74 g/mol |
IUPAC 名称 |
dicarboxytin |
InChI |
InChI=1S/2CHO2.Sn/c2*2-1-3;/h2*(H,2,3); |
InChI 键 |
HESRHWIYJMGPEI-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(O)[Sn]C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)
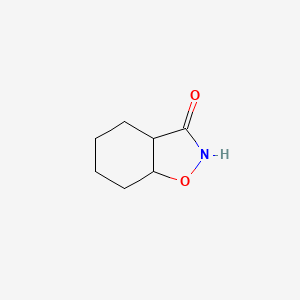
![2-[(4S)-4-[(4-aminophenyl)methyl]-3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;dihydrate;dihydrochloride](/img/structure/B12365518.png)
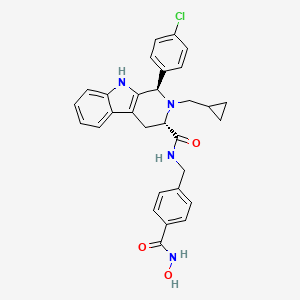
![N-(4,5-difluorocyclohexa-1,5-dien-1-yl)-3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12365533.png)
![(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12365538.png)
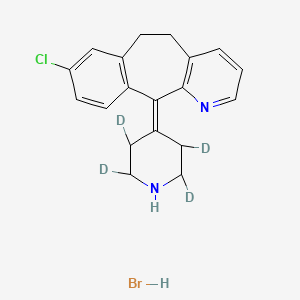
![Sodium;4-[4-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B12365547.png)
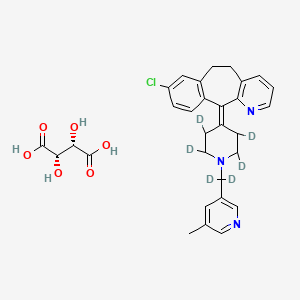

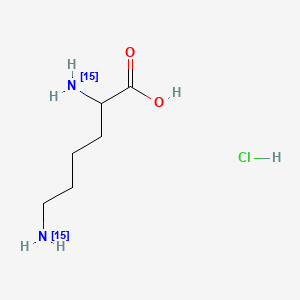

![trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12365582.png)
